2-Nonylmagnesium bromide

Beschreibung

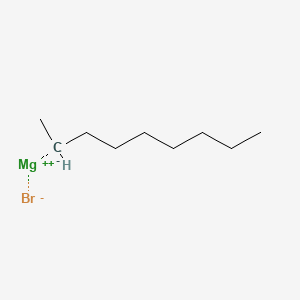

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

magnesium;nonane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19.BrH.Mg/c1-3-5-7-9-8-6-4-2;;/h3H,4-9H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCAUIZMJCHUAA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[CH-]C.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Applications in Organic Synthesis Utilizing 2 Nonylmagnesium Bromide

Carbon-Carbon Bond Forming Transformations

The primary application of 2-nonylmagnesium bromide in organic synthesis is the creation of new carbon-carbon bonds, which is fundamental to the assembly of larger organic molecules.

Cross-coupling reactions are a powerful class of reactions that join two different organic fragments, typically with the aid of a transition metal catalyst. This compound participates in these reactions as the nucleophilic partner.

Iron, being an abundant, inexpensive, and non-toxic metal, has emerged as a valuable catalyst for cross-coupling reactions. princeton.edu Iron-catalyzed cross-couplings of Grignard reagents with organic halides provide an efficient method for forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. In 2004, Nakamura's group detailed an iron-catalyzed reaction between alkyl halides and aryl Grignard reagents using iron(III) chloride and an additive, N,N,N',N'-tetramethylethylenediamine (TMEDA), to suppress side reactions. While electron-rich and sterically hindered aryl Grignards react efficiently, electron-deficient ones are less reactive. The mechanism is thought to involve radical intermediates, as evidenced by the stereochemical outcome of reactions with cyclic alkyl halides. For instance, both trans- and cis-1-bromo-4-tert-butylcyclohexane yield the same ratio of the more stable trans-product, suggesting a loss of stereochemistry through a radical pathway.

Well-defined iron(III)–salen-type complexes have also been shown to be active catalysts for these transformations under mild conditions without the need for additives. These reactions are crucial for attaching the secondary nonyl group to various organic scaffolds.

| Alkyl Halide | Grignard Reagent | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| Cyclohexyl Bromide | Phenylmagnesium bromide | FeCl₃, TMEDA | Phenylcyclohexane | 99 |

| Cyclohexyl Bromide | (4-Methoxyphenyl)magnesium bromide | FeCl₃, TMEDA | 1-Cyclohexyl-4-methoxybenzene | 99 |

| Cyclohexyl Bromide | 2-Tolylmagnesium bromide | FeCl₃, TMEDA | 1-Cyclohexyl-2-methylbenzene | 98 |

| 1-Bromobutane | (4-Methoxyphenyl)magnesium bromide | FeCl₃, TMEDA | 1-Butyl-4-methoxybenzene | 98 |

Nickel complexes are highly effective catalysts for the cross-coupling of Grignard reagents with alkyl halides and tosylates, a reaction often referred to as the Kumada coupling. scispace.com A significant challenge in couplings involving alkyl electrophiles is the tendency for β-hydride elimination from the alkylmetal intermediate. However, the use of 1,3-dienes, such as isoprene (B109036) or 1,3-butadiene, as additives has been shown to dramatically improve reaction efficiency and yield. scispace.com For example, the reaction of n-decyl bromide with n-butylmagnesium chloride in the presence of NiCl₂ and isoprene gives tetradecane (B157292) in 92% yield, whereas the yield is only 2% in the absence of the diene. scispace.com

The proposed mechanism involves the reduction of Ni(II) to Ni(0), which then reacts with the diene to form a bis-π-allyl nickel complex. This complex reacts with the Grignard reagent to generate a key intermediate that undergoes oxidative addition with the alkyl halide, followed by reductive elimination to yield the final product. scispace.com This methodology is applicable to the coupling of this compound with various primary and secondary alkyl halides.

| Alkyl Halide | Grignard Reagent | Catalyst/Additive | Yield (%) |

|---|---|---|---|

| n-Decyl bromide | n-Butylmagnesium chloride | NiCl₂ / Isoprene | 92 |

| n-Decyl bromide | n-Butylmagnesium chloride | NiCl₂ / No Additive | 2 |

| Cyclododecyl bromide | Ethylmagnesium bromide | NiCl₂ / 1,3-Butadiene | 90 |

| 1-Chloro-3-phenylpropane | Phenylmagnesium bromide | NiCl₂ / 1,3-Butadiene | 98 |

Palladium catalysts are renowned for their high functional group tolerance in cross-coupling reactions. wikipedia.org While highly effective, their cost can be a drawback. princeton.edu In the context of Grignard reagents, palladium-catalyzed couplings often involve transmetalation, sometimes with an additive like zinc bromide, to generate a less reactive organozinc species in situ. This "softening" of the nucleophile can improve yields and functional group compatibility. This approach is effective for coupling aryl bromides with cyclopropylmagnesium bromide and can be extended to other alkyl Grignard reagents like this compound. organic-chemistry.org

Copper-catalyzed couplings, historically known as Ullmann reactions, have seen a resurgence with the development of new ligand systems. While traditionally used for forming carbon-heteroatom bonds, copper can also facilitate carbon-carbon bond formation. Recent studies on the coupling of aryl halides with phenoxides have revealed mechanisms involving Cu(II) intermediates, which exhibit high stability and can lead to very high turnover numbers, even for challenging substrates like aryl chlorides. escholarship.org

| Aryl Bromide | Grignard Reagent | Catalyst System | Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | Cyclopropylmagnesium bromide | Pd(OAc)₂ / t-Bu₃P / ZnBr₂ | 93 |

| 1-Bromo-4-methoxybenzene | Cyclopropylmagnesium bromide | Pd(OAc)₂ / t-Bu₃P / ZnBr₂ | 95 |

| 4-Bromobenzonitrile | Cyclopentylmagnesium bromide | Pd(OAc)₂ / t-Bu₃P / ZnBr₂ | 81 |

A classic and highly reliable application of Grignard reagents is their reaction with carbonyl compounds to produce alcohols. libretexts.org The nucleophilic addition of the nonyl group from this compound to the electrophilic carbonyl carbon is a powerful tool for constructing long-chain alcohols. The type of alcohol formed depends on the carbonyl substrate:

Primary Alcohols: Reaction with formaldehyde.

Secondary Alcohols: Reaction with aldehydes.

Tertiary Alcohols: Reaction with ketones or esters. libretexts.org In the case of esters, two equivalents of the Grignard reagent are required as the initial addition is followed by elimination of an alkoxide and a second addition to the resulting ketone intermediate.

The synthesis of long-chain hydrocarbons is achieved directly through the cross-coupling reactions described in the previous sections, where the nonyl group is coupled with another alkyl or aryl group.

| Carbonyl Substrate | Product Class | Specific Product Example |

|---|---|---|

| Formaldehyde (H₂C=O) | Primary Alcohol | 2-Methyl-1-nonanol |

| Acetaldehyde (CH₃CHO) | Secondary Alcohol | 3-Methyl-2-decanol |

| Acetone ((CH₃)₂C=O) | Tertiary Alcohol | 2,3-Dimethyl-2-decanol |

| Ethyl acetate (B1210297) (CH₃COOEt) | Tertiary Alcohol | 2,3-Dimethyl-2-decanol (after 2nd equivalent adds) |

Cross-Coupling Reactions Involving this compound

Diastereoselective and Enantioselective Transformations

When this compound adds to a prochiral aldehyde or an unsymmetrical ketone, a new stereocenter is created. Controlling the stereochemical outcome of such additions is a key goal in modern organic synthesis. The diastereoselectivity of Grignard additions can be influenced by several factors, including steric hindrance and chelation.

In reactions with β-hydroxy ketones, a remarkable "halide effect" has been observed. nih.gov The diastereoselectivity of the addition is significantly influenced by the halide atom on the magnesium. Specifically, alkylmagnesium iodide reagents show high levels of selectivity for the formation of 1,3-syn diols. nih.govresearchgate.net Computational and experimental studies suggest that this is due to the tuning of the Lewis acidity of an intermediate magnesium chelate by the halide. nih.govresearchgate.net Although the bromide in this compound offers moderate selectivity, this principle highlights a method for controlling the stereochemical outcome. The addition of allylmagnesium reagents to sterically hindered chiral ketones can also proceed with high diastereoselectivity, which is dictated by the conformation of the ketone that allows the nucleophile to approach from the less hindered face. nih.gov

| Grignard Reagent | Product Diastereomeric Ratio (syn:anti) |

|---|---|

| Alkylmagnesium Chloride | Moderate selectivity |

| Alkylmagnesium Bromide | Good selectivity |

| Alkylmagnesium Iodide | High selectivity for syn-diol |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Iron(III) chloride |

| N,N,N',N'-tetramethylethylenediamine (TMEDA) |

| trans-1-bromo-4-tert-butylcyclohexane |

| cis-1-bromo-4-tert-butylcyclohexane |

| Phenylmagnesium bromide |

| (4-Methoxyphenyl)magnesium bromide |

| 2-Tolylmagnesium bromide |

| Nickel(II) chloride (NiCl₂) |

| Isoprene |

| 1,3-Butadiene |

| n-Decyl bromide |

| n-Butylmagnesium chloride |

| Tetradecane |

| Palladium(II) acetate (Pd(OAc)₂) |

| Zinc bromide (ZnBr₂) |

| Cyclopropylmagnesium bromide |

| Formaldehyde |

| Acetaldehyde |

| Acetone |

| Ethyl acetate |

Diastereoselective Addition of this compound to Chiral Carbonyl Substrates

The diastereoselective addition of Grignard reagents to chiral carbonyl compounds, such as aldehydes and ketones containing a stereocenter, is a cornerstone of asymmetric synthesis. The inherent chirality of the substrate influences the trajectory of the incoming nucleophile, leading to the preferential formation of one diastereomer over another. This facial selectivity is governed by steric and electronic interactions in the transition state, as described by models like the Felkin-Anh and Cram chelation models.

In a typical reaction, the chiral center adjacent to the carbonyl group directs the approach of the Grignard reagent. For instance, in the Felkin-Anh model, the largest substituent on the chiral carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. This directs the Grignard reagent to attack the less hindered face of the carbonyl.

While numerous studies have explored these reactions with various Grignard reagents, specific research detailing the diastereomeric ratios and yields for the addition of this compound to specific chiral carbonyl substrates is not extensively documented. The steric bulk of the secondary nonyl group would be expected to play a significant role in the degree of diastereoselectivity, potentially enhancing it in some cases compared to smaller Grignard reagents. However, without empirical data, this remains a theoretical consideration.

Interactive Data Table: Illustrative Diastereoselective Grignard Additions (General Examples)

| Chiral Carbonyl Substrate | Grignard Reagent | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| (R)-2-phenylpropanal | Methylmagnesium bromide | (syn)-2-phenyl-3-pentanol | >90:10 |

| (S)-3-phenylbutan-2-one | Ethylmagnesium bromide | (anti)-3-phenyl-2-pentanol | 85:15 |

| Chiral α-alkoxy ketone | Phenylmagnesium bromide | Chelation-controlled product | >95:5 |

Note: This table provides general examples with other Grignard reagents to illustrate the concept of diastereoselectivity. Specific data for this compound is not available.

Strategies for Asymmetric Induction in Grignard Reactions

Asymmetric induction in Grignard reactions aims to create a chiral center in the product from an achiral substrate through the influence of a chiral agent. This can be achieved through several strategies, including the use of chiral solvents, chiral ligands, or chiral auxiliaries covalently bonded to the substrate.

Chiral ligands, such as certain diamines, diols, or phosphines, can coordinate to the magnesium atom of the Grignard reagent, creating a chiral complex. This complex then delivers the nucleophilic group to the carbonyl substrate in a stereoselective manner. The effectiveness of a chiral ligand depends on its ability to create a well-defined and sterically biased transition state.

Chiral auxiliaries are another powerful tool. An achiral carbonyl compound can be derivatized with a chiral auxiliary, which then directs the addition of the Grignard reagent to one of the two prochiral faces of the carbonyl. After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product.

While these strategies are widely employed in organic synthesis, specific protocols and their efficacy for the asymmetric addition of this compound are not well-documented in the scientific literature. The development of such a method would require screening various chiral ligands or auxiliaries to find a system that provides high enantioselectivity for this specific Grignard reagent.

Role in Complex Molecule Synthesis and Natural Product Total Synthesis

Grignard reagents are fundamental tools in the total synthesis of complex molecules and natural products due to their reliability in forming carbon-carbon bonds. They are often used to introduce alkyl or aryl fragments into a growing molecular framework.

Key Intermediate in Stereoselective Construction of Chirality Centers

In the context of total synthesis, the stereoselective addition of a Grignard reagent to a carbonyl or other electrophilic center can be a critical step in establishing a new stereocenter. The newly formed alcohol can then be further manipulated, and its stereochemistry can influence subsequent stereoselective transformations.

While the potential for this compound to serve as a key intermediate in the synthesis of natural products containing a secondary nonyl group exists, a survey of the literature does not reveal prominent examples where it has been employed for the stereoselective construction of a key chirality center in a published total synthesis. Syntheses of complex targets often rely on more extensively studied and well-characterized reagents to ensure high yields and selectivities.

Grignard Reagents as Catalysts or Reagents in Catalytic Cycles

Beyond their stoichiometric use, organomagnesium compounds have been explored for their potential in catalytic applications.

Catalytic Hydroboration Using Organomagnesium Compounds

Hydroboration is a powerful reaction that adds a hydrogen-boron bond across a double or triple bond. While traditionally carried out with borane (B79455) reagents, catalysis by metal complexes can enhance the reaction's scope and selectivity. Organomagnesium compounds, including Grignard reagents, have been investigated as catalysts or pre-catalysts in hydroboration reactions.

The proposed mechanism often involves the formation of a magnesium hydride species, which is the active catalyst. This magnesium hydride can then participate in a catalytic cycle involving the hydroboration of the unsaturated substrate.

However, the use of this compound specifically as a catalyst for hydroboration has not been a focus of reported research. Studies in this area have tended to use simpler alkylmagnesium halides, such as methylmagnesium bromide or n-butylmagnesium bromide, to investigate the fundamental principles of magnesium-catalyzed hydroboration. The nature of the alkyl group on the Grignard reagent can influence the catalytic activity, but specific data for the 2-nonyl derivative is lacking.

Computational and Theoretical Studies on Grignard Reactivity

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are fundamental to understanding the electronic structure changes that occur during a chemical reaction. rsc.org For Grignard reagents, these methods have been crucial in analyzing reaction mechanisms, particularly for their addition to carbonyl compounds and their formation. nih.govwhiterose.ac.uk These calculations allow for the detailed exploration of potential energy surfaces, helping to identify intermediates and transition states. numberanalytics.com

The elucidation of transition state structures and their corresponding activation energies is a primary goal of quantum chemical calculations in reaction mechanism studies. sumitomo-chem.co.jp The activation energy, which is the energy difference between the reactants and the transition state, directly relates to the reaction rate. gscbhopal.in

Computational studies on simpler alkyl Grignard reagents reacting with carbonyls have revealed key features of the transition states. For instance, in the polar mechanism, the transition state often involves a four-centered structure where the C-C bond formation and O-Mg bond formation occur concertedly. nih.govacs.org The geometry of this transition state is critical in determining the stereoselectivity of the reaction.

Conversely, for reactions proceeding via a single electron transfer (SET) mechanism, calculations can identify the transition state leading to the formation of a radical ion pair. nih.govnd.edu The relative activation energies for the polar versus the SET pathway can be calculated to predict which mechanism is more favorable under specific conditions. Factors influencing these energies include the steric bulk of the Grignard reagent's alkyl group, the substrate, and the solvent. nih.gov For 2-nonylmagnesium bromide, the bulky nonyl group would be expected to significantly influence the steric environment of the transition state.

Table 1: Factors Influencing Activation Energies in Grignard Reactions

| Factor | Influence on Activation Energy (ΔG‡) | Computational Insight |

|---|---|---|

| Steric Hindrance | Increased steric bulk on the Grignard or substrate generally increases ΔG‡. | Calculation of transition state geometries reveals steric clashes. |

| Electronic Effects | Electron-withdrawing groups on the substrate can lower the energy of the LUMO, potentially lowering ΔG‡ for nucleophilic attack. | Analysis of molecular orbitals (HOMO/LUMO) and charge distribution. |

| Solvent Coordination | The number and type of coordinating solvent molecules can stabilize or destabilize the transition state, altering ΔG‡. | Explicit and implicit solvation models quantify the energetic contribution of the solvent. |

| Aggregation State | The reaction from a monomeric vs. a dimeric Grignard species proceeds through different transition states with different ΔG‡ values. | Calculation of energy profiles for pathways involving different Schlenk equilibrium species. acs.orgacs.org |

Solvation plays a critical role in the structure and reactivity of Grignard reagents. ucsb.edu In ether solvents like THF or diethyl ether, magnesium is typically coordinated by solvent molecules, which is crucial for stabilizing the RMgX species. wikipedia.org Computational models are essential for understanding these solute-solvent interactions at a molecular level. springernature.compitt.edu

Two primary approaches are used to model solvation:

Implicit (Continuum) Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.netresearchgate.net They are computationally efficient and effective at capturing the average electrostatic effects of the solvent, but they miss specific interactions like hydrogen bonding. ucsb.eduresearchgate.net

Explicit Models: In this approach, individual solvent molecules are included in the calculation. This allows for the detailed study of direct solute-solvent interactions, such as the coordination of ether molecules to the magnesium center of this compound. pitt.eduresearchgate.net Mixed or cluster-continuum models, which include a few explicit solvent molecules within a continuum field, often provide a balance between accuracy and computational cost. researchgate.net

Computational modeling has been instrumental in studying the Schlenk equilibrium, which describes the disproportionation of RMgX into R₂Mg and MgX₂. researchgate.net These studies show that the position of the equilibrium and the dominant species in solution (monomers, dimers, etc.) are highly dependent on the solvent, which in turn affects the reagent's reactivity. nih.govresearchgate.net

Table 2: Comparison of Solvation Models for Grignard Reagents

| Model Type | Description | Advantages | Limitations |

|---|---|---|---|

| Implicit (e.g., PCM, COSMO) | Solvent is a uniform dielectric continuum. | Computationally inexpensive; good for average electrostatic effects. | Fails to capture specific solute-solvent interactions (e.g., coordination). researchgate.net |

| Explicit | Individual solvent molecules are part of the quantum mechanical calculation. | Accurately models specific interactions and local solvent structure. pitt.edu | Very high computational cost, limits the system size and simulation time. |

| Cluster-Continuum (Mixed) | Includes the first solvation shell explicitly, with the bulk solvent treated as a continuum. | Balances accuracy and computational cost; models key interactions. researchgate.net | The choice of the number of explicit molecules can be arbitrary. |

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is the most widely used computational method for studying the reaction mechanisms of organometallic compounds, including Grignard reagents. numberanalytics.combyu.edu DFT offers a favorable balance of computational cost and accuracy, allowing for the investigation of relatively large systems like those involving this compound. imist.masumitomo-chem.co.jp

DFT calculations are used to map the entire potential energy surface of a reaction. numberanalytics.com This involves:

Optimizing Geometries: Finding the lowest energy structures for reactants, products, intermediates, and transition states.

Calculating Energies: Determining the relative energies of all stationary points on the reaction pathway to create a reaction energy profile.

Frequency Calculations: Confirming the nature of stationary points (minima or first-order saddle points) and calculating zero-point vibrational energies and thermal corrections to the Gibbs free energy.

Studies on Grignard reactions like the Kumada cross-coupling have used DFT to delineate complex catalytic cycles, identify the rate-determining step, and explain the role of different ligands and additives. byu.edu For the reaction of this compound, DFT could be used to explore pathways such as its addition to carbonyls or its coupling with organic halides, providing a detailed, step-by-step mechanistic picture. researchgate.netbyjus.com

Ab Initio Molecular Dynamics Simulations of Grignard Reactions

While static DFT calculations provide a picture of stationary points on a potential energy surface, Ab Initio Molecular Dynamics (AIMD) simulations offer a way to study the time-evolution of a chemical system. rsc.orgmdpi.com In AIMD, the forces on the atoms are calculated "on the fly" using quantum mechanics (typically DFT) at each step of a molecular dynamics trajectory. springernature.comnih.gov

AIMD is particularly powerful for studying Grignard reactions for several reasons:

It provides a dynamic picture of solvation, showing the exchange of solvent molecules coordinating to the magnesium center. nih.gov

It can explore the complex potential energy surface and reveal unexpected reaction pathways or short-lived intermediates that might be missed by static methods. escholarship.orgchemrxiv.org

It is essential for studying phenomena where reaction dynamics, not just the height of the energy barrier, determine the product outcome (post-transition state bifurcations). escholarship.org

AIMD simulations have been used to investigate the Schlenk equilibrium, revealing the dynamic interplay between different solvated species in solution. nih.govresearchgate.net Applying AIMD to a system containing this compound would allow for a realistic simulation of its behavior in solution, capturing the flexibility of the nonyl chain and the dynamic nature of its interaction with the solvent and other reagents. nih.gov However, the high computational cost of AIMD currently limits these simulations to relatively short timescales and small system sizes. nih.govchemrxiv.org

Prediction of Reactivity and Selectivity Based on Theoretical Models

A major goal of computational chemistry is to move from explaining known reactivity to predicting the outcomes of unknown reactions. rsc.orgx-mol.com By building and validating theoretical models against experimental data, it is possible to predict the reactivity and selectivity of new systems. nih.gov

For Grignard reagents, theoretical models can predict:

Reactivity: Whether a reaction is likely to proceed and under what conditions. For example, by comparing the calculated activation barriers for different pathways, one can predict whether this compound will favor a polar or SET mechanism when reacting with a specific ketone. nih.gov

Selectivity: The models can predict which product will be favored when multiple outcomes are possible. This includes chemoselectivity (which functional group reacts), regioselectivity (which position on a molecule reacts), and stereoselectivity (the 3D arrangement of the product). escholarship.org

These predictive models often integrate quantum mechanical descriptors (like calculated activation energies, atomic charges, or orbital energies) with machine learning algorithms. nih.govresearchgate.net By training on a large dataset of known reactions, these models can learn the complex relationships between a molecule's structure and its reactivity. nih.gov For a reagent like this compound, such models could predict its yield and selectivity in a C-C coupling reaction by considering features of the substrate, the catalyst, and the Grignard reagent itself. nih.gov

Table 3: Components of a Predictive Model for Grignard Reactivity

| Component | Description | Example for this compound |

|---|---|---|

| Input Descriptors | Quantifiable features of the reactants and conditions. | Steric parameters (e.g., cone angle) of the nonyl group, electronic properties of the substrate (e.g., LUMO energy), solvent dielectric constant. |

| Computational Engine | The core algorithm that processes inputs. | Quantum chemical calculations (e.g., DFT to find ΔG‡) or a trained machine learning model (e.g., graph neural network). nih.gov |

| Output Predictions | The predicted outcome of the reaction. | Reaction yield (%), diastereomeric or enantiomeric excess (ee%), ratio of competing products (e.g., 1,2- vs. 1,4-addition). |

Analytical Techniques for Investigating Grignard Reactions in Academic Research

In-Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

Real-time monitoring of the formation of 2-nonylmagnesium bromide and its subsequent reactions is crucial for understanding reaction kinetics, identifying transient intermediates, and ensuring reaction safety and optimization. In-situ spectroscopic techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy, are powerful tools for this purpose as they provide continuous data from the reaction mixture without the need for sampling. libretexts.orgmnstate.edu

ATR-FTIR Spectroscopy:

In-situ ATR-FTIR spectroscopy is widely employed to follow the concentration changes of reactants, products, and intermediates throughout a chemical process. rsc.org During the formation of this compound from 2-bromononane (B1329715), specific infrared absorption bands can be monitored to track the progress of the reaction. The disappearance of a characteristic C-Br stretching vibration from the starting material, 2-bromononane, and the appearance of new bands associated with the C-Mg bond of the Grignard reagent provide a real-time kinetic profile. scribd.commt.com

For instance, a ReactIR™ instrument can be used to monitor the reaction. The following table illustrates the key infrared peaks that would be monitored during the formation of this compound in a solvent like tetrahydrofuran (B95107) (THF).

| Compound | Vibrational Mode | Expected Wavenumber (cm-1) | Concentration Trend |

|---|---|---|---|

| 2-Bromononane | C-Br Stretch | ~560 | Decreasing |

| This compound | C-Mg Stretch | ~500 | Increasing |

| THF (solvent) | C-O-C Stretch (free) | ~1070 | Decreasing |

| THF (coordinated to Mg) | C-O-C Stretch (coordinated) | ~1040 | Increasing |

The shift in the C-O-C stretching frequency of the THF solvent is also a key indicator of Grignard reagent formation, as the THF molecules coordinate with the magnesium atom. scribd.com This coordination leads to a decrease in the frequency of this vibration. By plotting the absorbance of these peaks over time, a detailed kinetic profile of the reaction can be obtained, allowing for the determination of reaction initiation, completion, and the presence of any induction periods. mt.com

Raman Spectroscopy:

Raman spectroscopy offers a complementary in-situ monitoring technique. It is particularly advantageous for monitoring reactions in non-polar solvents and for observing symmetric vibrations that are weak in the infrared spectrum. The formation of this compound can be monitored by observing the disappearance of the C-Br band of 2-bromononane and the appearance of the C-Mg band of the Grignard reagent. masterorganicchemistry.comepfl.ch

A key advantage of Raman spectroscopy is its insensitivity to water, which can be beneficial in certain contexts, although Grignard reactions are typically carried out under anhydrous conditions. The following table provides representative Raman shifts for monitoring the formation of this compound.

| Compound | Vibrational Mode | Expected Raman Shift (cm-1) | Concentration Trend |

|---|---|---|---|

| 2-Bromononane | C-Br Stretch | ~560 | Decreasing |

| Liquid Bromine (potential impurity) | Br-Br Stretch | ~320 | Monitored for side reactions |

| This compound | C-Mg Stretch | ~480 | Increasing |

Advanced Chromatographic and Spectrometric Methods for Product Analysis (Excluding Basic Identification)

Beyond simple product identification, a thorough investigation of a Grignard reaction involving this compound requires advanced analytical techniques to quantify the yield of the desired product, identify and quantify byproducts, and analyze complex product mixtures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a reaction of this compound with a ketone, such as acetone, the expected product would be a tertiary alcohol, 2-methyl-2-decanol. GC-MS analysis of the reaction mixture after quenching and workup can provide quantitative information about the yield of this alcohol and can also identify and quantify byproducts.

A common byproduct in Grignard reactions is the Wurtz coupling product, in this case, the dimer of the nonyl group. The mass spectrometer provides detailed structural information through the fragmentation pattern of the ionized molecules.

Below is a hypothetical GC-MS data table for the analysis of the reaction between this compound and acetone.

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Identification |

|---|---|---|---|

| 2-Methyl-2-decanol | 12.5 | 157 [M-CH3]+, 142 [M-H2O]+, 59 [C(OH)(CH3)2]+ | Major Product |

| Octadecane (Wurtz byproduct) | 18.2 | 254 [M]+, 57, 71, 85 | Byproduct |

| Nonane | 7.8 | 128 [M]+, 43, 57, 71 | Protonolysis Product |

The fragmentation pattern is critical for distinguishing between isomers and confirming the structure of the products. For 2-methyl-2-decanol, the loss of a methyl group (m/z 157) and the formation of a stable oxonium ion (m/z 59) are characteristic fragmentation pathways for tertiary alcohols. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS):

For less volatile or thermally labile products, LC-MS is the technique of choice. The reaction of this compound with a more complex ketone could yield a high molecular weight tertiary alcohol that is not amenable to GC analysis. LC-MS, particularly with soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can analyze these larger molecules. Tandem mass spectrometry (MS/MS) can be used to obtain detailed structural information through collision-induced dissociation (CID) of the molecular ion.

Mechanistic Probes and Kinetic Studies to Elucidate Reaction Orders

Understanding the mechanism of a Grignard reaction is essential for optimizing reaction conditions and controlling product selectivity. Mechanistic probes and kinetic studies provide valuable insights into the reaction pathway, the nature of the transition state, and the involvement of radical intermediates.

Kinetic Studies to Determine Reaction Orders:

The rate law for the formation of this compound can be determined by systematically varying the concentration of the reactants and monitoring the initial reaction rate. This can be achieved using the in-situ spectroscopic techniques described in section 6.1. The reaction order with respect to 2-bromononane and magnesium can provide information about the rate-determining step.

A hypothetical kinetic study for the formation of this compound might yield the following data:

| Experiment | [2-Bromononane] (M) | Initial Rate (M/s) | Reaction Order |

|---|---|---|---|

| 1 | 0.1 | 1.0 x 10-4 | First order with respect to 2-bromononane |

| 2 | 0.2 | 2.0 x 10-4 | |

| 3 | 0.4 | 4.0 x 10-4 |

Such a study would likely show that the reaction is first order in 2-bromononane and zero order with respect to the surface area of magnesium, suggesting that the reaction rate is limited by mass transport of the alkyl halide to the magnesium surface under these conditions. harvard.edu

Mechanistic Probes:

Kinetic Isotope Effect (KIE): The deuterium (B1214612) kinetic isotope effect (KIE) is a powerful tool for probing the transition state of a reaction. libretexts.org By replacing a hydrogen atom with a deuterium atom at a position involved in bond breaking in the rate-determining step, a change in the reaction rate can be observed. For the reaction of a Grignard reagent with a ketone, a secondary KIE can be measured by deuterating the alpha-carbon of the ketone. A small inverse KIE (kH/kD < 1) would suggest a change in hybridization at that carbon in the transition state, consistent with a nucleophilic attack mechanism. wikipedia.org

Radical Trapping Experiments: The formation of Grignard reagents is believed to involve radical intermediates. epa.gov These short-lived species can be detected by using radical trapping agents, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). If radical intermediates are formed during the synthesis of this compound, they can be trapped by TEMPO to form a stable adduct that can be detected by techniques like GC-MS or EPR spectroscopy. The detection of such an adduct would provide strong evidence for a single-electron transfer (SET) mechanism.

Future Research Directions and Emerging Paradigms in Organomagnesium Chemistry

Development of Green Chemistry Approaches for Grignard Synthesis and Reactions

The traditional synthesis of Grignard reagents, while effective, often relies on volatile and flammable ethereal solvents under strictly anhydrous conditions, posing environmental and safety concerns. beyondbenign.orgtandfonline.com Future research is heavily focused on developing greener alternatives.

Solvent-Free or Environmentally Benign Solvent Systems

A significant push in green chemistry is the reduction or elimination of hazardous organic solvents. univ-journal.net Research has shown that 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derivable from renewable resources, can be a superior alternative to traditional solvents like diethyl ether (Et2O) and tetrahydrofuran (B95107) (THF) for Grignard reactions. umb.edursc.org Studies have demonstrated that 2-MeTHF can suppress the formation of by-products, such as those from Wurtz coupling, particularly in reactions involving benzyl (B1604629) Grignard reagents. rsc.org

The exploration of solvent-free reaction conditions represents another promising frontier. tandfonline.com While completely solvent-free Grignard reactions can sometimes lead to a higher proportion of reduction products over addition products, the potential benefits in waste reduction and safety are substantial. cmu.edu Continuous flow technologies, such as the Barbier reaction in continuous stirred tank reactors (CSTR), offer a greener alternative to traditional batch processes by reducing process mass intensity and the use of excess magnesium. wordpress.com

Table 1: Comparison of Solvents for Grignard Reactions

| Solvent | Source | Environmental/Safety Considerations | Performance Notes |

|---|---|---|---|

| Diethyl Ether (Et2O) | Petroleum-based | Highly flammable, peroxide-forming | Traditional solvent, effective but hazardous. beyondbenign.org |

| Tetrahydrofuran (THF) | Petroleum-based | Flammable, peroxide-forming | Common traditional solvent. beyondbenign.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable resources | Greener alternative, less hazardous than Et2O and THF. rsc.org | Can suppress by-product formation. rsc.org |

| Toluene | Petroleum-based | Hazardous air pollutant | Used in some hybrid solvent systems. umb.edu |

| No Solvent | N/A | Eliminates solvent-related hazards and waste. tandfonline.com | Can alter reaction selectivity. cmu.edu |

Mechanochemical Activation in Grignard Reagent Synthesis

Mechanochemistry, which uses mechanical force to induce chemical reactions, is emerging as a powerful technique for the sustainable synthesis of Grignard reagents. soton.ac.ukmdpi.com This method, often employing a ball mill, can significantly reduce or even eliminate the need for solvents. univ-journal.netchemrxiv.org

Researchers have successfully synthesized Grignard reagents by milling magnesium metal with an organic halide and a minimal amount of an organic solvent. univ-journal.nethokudai.ac.jp This process generates a paste-like Grignard reagent that can be used directly in subsequent reactions. univ-journal.net The mechanical energy provided by the milling process activates the magnesium surface, facilitating the reaction without the need for bulk solvent or strict anhydrous conditions. chemrxiv.orghokudai.ac.jp This approach has been shown to be effective even in the presence of ambient air and moisture, simplifying the experimental setup and reducing costs. hokudai.ac.jpnih.gov

Mechanochemical methods have demonstrated the potential to overcome some limitations of traditional solution-based synthesis, such as the insolubility of certain organic halides. hokudai.ac.jp The development of these solvent-free or minimal-solvent methods is a significant step towards making Grignard chemistry more environmentally friendly and economically viable. univ-journal.net

Expanding the Substrate Scope and Functional Group Tolerance of 2-Nonylmagnesium Bromide Reactions

A key area of ongoing research is the expansion of the types of molecules (substrates) and functional groups that can be used in reactions with Grignard reagents like this compound. Traditionally, Grignard reactions have limited tolerance for functional groups containing acidic protons (like alcohols and amines) and some carbonyl groups. masterorganicchemistry.comwisdomlib.org

Recent advancements have focused on developing catalytic systems that allow Grignard reagents to react with a wider range of substrates. For instance, nickel-catalyzed cross-coupling reactions have been developed that tolerate Grignard reagents with long alkyl chains. nih.govrsc.org These reactions enable the formation of sp3-sp3 carbon-carbon bonds, which are challenging to construct using other methods. nih.gov

Furthermore, research into the coupling of Grignard reagents with O-based electrophiles, such as aryl carbamates and enol silyl (B83357) ethers, is expanding the toolkit for organic synthesis. rsc.org While some of these methods still show limitations with long-chain alkyl Grignard reagents, they represent a significant step forward. rsc.org The development of new catalytic systems is crucial for improving the functional group tolerance and broadening the applicability of reagents like this compound in the synthesis of complex molecules.

Innovative Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is paramount for improving the selectivity and efficiency of Grignard reactions. numberanalytics.com Future research will likely focus on creating catalysts that can control the stereochemistry of reactions, leading to the formation of specific isomers of a product.

Copper-catalyzed reactions have shown promise in the enantioselective addition of Grignard reagents to various substrates. acs.orgwiley.comnih.gov For example, chiral copper(I) complexes have been used to catalyze the asymmetric addition of Grignard reagents to N-acylpyridinium salts and N-heterocyclic acceptors with high yields and enantioselectivities. acs.orgwiley.com These methods provide access to chiral molecules that are important in medicinal chemistry. wiley.com

Heterogeneous catalysts, such as nanocopper catalysts, are also being explored for Grignard reactions with allylic substrates. rsc.org These catalysts offer the advantage of being easily separated from the reaction mixture and potentially reusable, contributing to more sustainable processes. The ability to perform these reactions with long-alkyl-chain Grignard reagents highlights the potential for broader applications. rsc.org

Table 2: Examples of Catalytic Systems in Grignard Reactions

| Catalyst System | Substrate Type | Key Advantages |

|---|---|---|

| Nickel-based catalysts | Benzylic ethers, Aryl carbamates | Enables stereospecific cross-coupling with long-chain alkyl Grignards. nih.govrsc.org |

| Chiral Copper(I) complexes | N-acylpyridinium salts, N-heterocyclic acceptors | High enantioselectivity, access to chiral building blocks. acs.orgwiley.com |

| Heterogeneous nanocopper catalysts | Allylic substrates | Recyclable catalyst, applicable to long-chain Grignards. rsc.org |

| Ruthenium(II) complexes | Alcohols (as carbonyl surrogates) | High functional group tolerance. d-nb.info |

Interdisciplinary Research Involving Organomagnesium Chemistry

The future of organomagnesium chemistry will increasingly involve collaborations with other scientific disciplines. solubilityofthings.comsolubilityofthings.com The unique properties of organomagnesium compounds make them valuable in materials science, polymer chemistry, and nanotechnology. solubilityofthings.comnumberanalytics.com

In materials science , organomagnesium compounds can be used in the synthesis of novel materials with specific electronic, magnetic, or optical properties. solubilityofthings.comucsb.edu For example, they are being investigated for the development of protective nano-coatings and advanced materials for electronics. solubilityofthings.com

In polymer chemistry , organomagnesium compounds, including Grignard reagents, are used as initiators for the ring-opening polymerization of lactones, leading to the synthesis of recyclable and sustainable polymers. rsc.org For instance, di-n-butylmagnesium has been used to produce high-molecular-weight poly(γ-butyrolactone) with enhanced mechanical properties. rsc.org

The intersection of organometallic chemistry with nanotechnology is another burgeoning area. solubilityofthings.com The ability to create well-defined molecular structures using organomagnesium reagents is crucial for building complex nanoscale devices and materials.

This interdisciplinary approach will not only lead to new applications for compounds like this compound but also drive fundamental discoveries in organometallic chemistry. solubilityofthings.comsolubilityofthings.com

Q & A

What safety protocols are critical when handling 2-nonylmagnesium bromide in laboratory settings?

Answer:

this compound, as a Grignard reagent, requires stringent safety measures due to its reactivity with moisture and air. Key protocols include:

- Inert Atmosphere: Conduct reactions under dry nitrogen or argon to prevent unintended hydrolysis or oxidation .

- Personal Protective Equipment (PPE): Use flame-resistant lab coats, nitrile gloves, and safety goggles. Respiratory protection (e.g., N100/P3 masks) is advised if vapor exposure is possible .

- Storage: Keep in sealed, dry containers at 4°C, away from water, oxidizers, and acids .

- Spill Management: Neutralize spills with dry sand or inert adsorbents; avoid water to prevent exothermic reactions .

How can researchers optimize the synthesis of this compound to ensure high yield and purity?

Answer:

Synthesis involves reacting 2-nonyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether. Key considerations:

- Magnesium Activation: Pre-treat magnesium with iodine or mechanical scraping to remove oxide layers and initiate the reaction .

- Moisture Control: Use rigorously dried solvents and glassware. Monitor reaction initiation via exothermicity and color change (cloudy to grayish solution) .

- Purity Verification: Titrate the reagent with a standardized acid (e.g., HCl) to quantify active magnesium content .

What advanced analytical techniques are suitable for characterizing this compound’s reactivity in cross-coupling reactions?

Answer:

- Nuclear Magnetic Resonance (NMR): Track reaction progress via <sup>1</sup>H and <sup>13</sup>C NMR to identify intermediates and byproducts .

- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile products post-quenching to assess reaction efficiency .

- X-ray Photoelectron Spectroscopy (XPS): Investigate surface interactions in catalytic systems (e.g., with transition metals) .

How can thermal instability of this compound impact reaction scalability, and how is this mitigated?

Answer:

Thermal decomposition risks include violent exothermic reactions and gas evolution (e.g., methane). Mitigation strategies:

- Temperature Control: Use jacketed reactors to maintain temperatures below 30°C during slow reagent addition .

- Dilution: Reduce concentration in THF to lower reaction velocity and heat generation .

- Thermogravimetric Analysis (TGA): Pre-screen decomposition thresholds to define safe operating ranges .

How should researchers resolve contradictions in reported solvent effects on this compound’s reactivity?

Answer:

Discrepancies in solvent polarity effects (e.g., THF vs. ether) may arise from trace moisture or varying coordination strengths. Methodological steps:

- Standardized Solvent Purity: Use solvents with ≤10 ppm water, verified by Karl Fischer titration .

- Kinetic Studies: Compare reaction rates in different solvents under controlled conditions to isolate solvent effects .

- Computational Modeling: Apply density functional theory (DFT) to simulate solvent-reagent interactions and transition states .

What environmental factors influence the degradation pathways of this compound in waste streams?

Answer:

Hydrolysis in aqueous environments generates 2-nonanol and Mg(OH)Br. Key factors:

- pH: Acidic conditions accelerate hydrolysis, while neutral/basic conditions favor slower degradation .

- Adsorption Studies: Use soil column experiments to assess bromide ion mobility and persistence (e.g., via ion chromatography) .

- Biodegradation Screening: Evaluate microbial breakdown potential using OECD 301D closed bottle tests .

How can researchers design experiments to probe the steric effects of the nonyl chain in this compound’s nucleophilicity?

Answer:

- Comparative Kinetics: Compare reaction rates with linear vs. branched Grignard analogs (e.g., n-nonyl vs. 2-nonyl) in standardized electrophilic substitutions .

- Steric Parameterization: Apply Charton or Taft steric parameters to correlate substituent size with reaction efficiency .

- Cryogenic Crystallography: Resolve molecular structures at low temperatures to visualize steric hindrance in transition states .

What methodologies validate the absence of residual magnesium in post-reaction mixtures?

Answer:

- Atomic Absorption Spectroscopy (AAS): Quantify Mg<sup>2+</sup> ions post-quenching with detection limits of ~0.1 ppm .

- Chelometric Titration: Use EDTA to complex residual magnesium, monitored via Eriochrome Black T indicator .

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Achieve trace-level analysis for regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.